Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Molecular Structure Analysis: Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate and its derivatives have been synthesized and analyzed for their molecular structures. For instance, thermal decarbonylation of a related compound led to the synthesis of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, whose structure was confirmed by X-ray diffraction analysis (Aliev et al., 2001).
Anticancer and Antimicrobial Potential
Anticancer Agents Synthesis
Compounds bearing a structural resemblance to this compound have been synthesized and evaluated as potential anticancer agents. For example, a sequence of syntheses involving piperidine-4-carboxylic acid ethyl ester led to the creation of compounds exhibiting strong anticancer properties, suggesting the potential of related structures in cancer treatment (Rehman et al., 2018).
Antimicrobial Activity Study
Novel compounds structurally analogous to this compound have been synthesized and assessed for their antimicrobial activities. Certain synthesized derivatives exhibited high activity against specific bacteria, showcasing the potential of such structures in developing antimicrobial agents (Nandeshwarappa et al., 2020).
Chemical Reactions and Molecular Interactions
Phosphine-Catalyzed Annulation
This compound-related compounds have been involved in phosphine-catalyzed annulation reactions, resulting in the formation of highly functionalized tetrahydropyridines. These reactions demonstrate the compound's utility in complex chemical syntheses (Zhu et al., 2003).
Corrosion Inhibition Efficiency
Derivatives of this compound have been studied for their corrosion inhibition efficiency on metals like copper. Quantum chemical calculations provided insights into the relationship between molecular structures and inhibition efficiency, indicating its utility in corrosion protection (Zarrouk et al., 2014).
Material Science and Engineering
- Synthesis of 1,4-Dihydropyridines: Compounds related to this compound have been synthesized for applications in material science. For instance, the one-pot synthesis of 1,4-dihydropyridines and their characterization through X-ray crystallography provided insights into weak interactions in molecular structures (Shashi et al., 2020).
Future Directions
Properties
IUPAC Name |
ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-16-17(5-2)22-19-13-15(7-8-18(19)21-16)23-11-9-14(10-12-23)20(24)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURZCLGBTSTISK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184188 |
Source
|
Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-56-4 |
Source
|
Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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